molecular formula C13H14O2 B11895573 1-Ethoxy-4-methoxynaphthalene

1-Ethoxy-4-methoxynaphthalene

Cat. No.: B11895573
M. Wt: 202.25 g/mol
InChI Key: KTZWVUYCTDMQJH-UHFFFAOYSA-N
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Description

1-Ethoxy-4-methoxynaphthalene (CAS 99759-44-1) is an ether derivative of naphthalene with the molecular formula C13H14O2 and a molecular weight of 202.25 g/mol . This compound features methoxy and ethoxy functional groups attached to the naphthalene ring system, a structural motif known to be of significant interest in organic and medicinal chemistry. Research into similar methoxynaphthalene compounds indicates their utility as key intermediates in the synthesis of more complex molecules . For instance, 2-methoxynaphthalene is a known precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and is also used in perfumery . Furthermore, methoxynaphthalenes serve as versatile substrates in methodological chemistry development, including Friedel-Crafts acylation reactions and studies investigating enzymatic activity, such as with peroxygenases . The structural features of this compound suggest its potential application as a building block in organic synthesis, a monomer for advanced materials, or a model compound in reaction mechanism studies. Computed physical properties include a boiling point of approximately 331.5°C and a flash point of around 137.1°C . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

1-ethoxy-4-methoxynaphthalene

InChI

InChI=1S/C13H14O2/c1-3-15-13-9-8-12(14-2)10-6-4-5-7-11(10)13/h4-9H,3H2,1-2H3

InChI Key

KTZWVUYCTDMQJH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Ethoxy 4 Methoxynaphthalene and Its Analogues

Strategic Approaches to Naphthalene (B1677914) Core Construction with Alkoxy Substituents

The formation of the naphthalene core with desired alkoxy substituents can be achieved through various powerful synthetic reactions. These methods provide access to a wide range of substituted naphthalenes by forming the bicyclic aromatic ring system from simpler precursors.

Electrophilic Cyclization Reactions for Substituted Naphthalenes

Electrophilic cyclization of appropriately designed precursors is a potent strategy for constructing the naphthalene ring system. This method typically involves the 6-endo-dig cyclization of aryl-substituted propargylic alcohols. nih.govnih.gov The reaction can be initiated by various electrophiles such as iodine monochloride (ICl), iodine (I₂), and bromine (Br₂). nih.govnih.gov This approach offers mild reaction conditions and high regioselectivity, accommodating a variety of functional groups. nih.govnih.gov

For instance, the synthesis of substituted naphthalenes can be achieved by the electrophilic cyclization of arene-containing propargylic alcohols. nih.gov While this method has been successful for a range of substrates, the synthesis of an ethoxy-substituted naphthalene using I₂ or ICl resulted in low yields under standard conditions. nih.gov However, adjusting the reaction temperature for the ICl-mediated cyclization improved the yield to 54%. nih.gov

Transition-Metal Catalyzed Annulation and Benzannulation Routes

Transition-metal catalysis offers a highly effective and versatile approach to constructing polysubstituted naphthalenes. thieme-connect.com These methods often involve the coupling of simpler aromatic or unsaturated precursors, leading to the formation of the naphthalene core in a single step. rsc.orgrsc.org Catalysts based on palladium, nickel, and rhodium are commonly employed in these transformations. rsc.orgthieme-connect.com

One prominent strategy is the nickel(II)-catalyzed [2+2+2] benzannulation of alkynes. rsc.orgrsc.org This reaction allows for the homologation of various directing groups with alkynes to yield highly substituted naphthalene products. The process involves C-X bond cleavage followed by alkyne insertion and C-H activation. rsc.orgrsc.org This method is promoted by a simple combination of a Ni(II)-complex, zinc dust, and a base, and is tolerant of a wide range of directing groups. rsc.orgrsc.org

Palladium-catalyzed annulation reactions are also widely used. thieme-connect.com For example, the reaction between 1-bromo-2-vinylbenzene derivatives and alkynes using a palladium acetate (B1210297) catalyst provides an efficient route to substituted naphthalenes. thieme-connect.com Another palladium-catalyzed approach involves the reaction of 2-bromobenzaldehydes with N-sulfonylhydrazones. thieme-connect.com Mechanistically, these reactions can proceed through various pathways, including σ-bond insertion, migratory insertion, and cycloaddition reactions. thieme-connect.comnih.gov

A summary of transition-metal catalyzed annulation reactions for naphthalene synthesis is presented below:

Catalyst SystemReactantsProduct TypeReference
Ni(II)-complex, Zn, baseAromatic compounds with directing groups and alkynesHighly substituted naphthalenes rsc.orgrsc.org
Palladium acetate, CsOAc1-Bromo-2-vinylbenzene derivatives and alkynesSubstituted naphthalenes thieme-connect.com
Palladium catalyst, PPh₃, K₂CO₃2-Bromobenzaldehydes and N-sulfonylhydrazonesSubstituted naphthalenes thieme-connect.com
Rh(III) catalystPyrazole-containing arenes and alkynesSubstituted naphthalenes rsc.org

Diels-Alder Reactions and Subsequent Aromatization Pathways for Naphthalene Formation

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of six-membered ring synthesis and can be adapted to form the naphthalene skeleton. wikipedia.org The initial cycloadduct, a cyclohexene (B86901) derivative, undergoes a subsequent aromatization step to yield the final naphthalene product. msu.edu

A classic example involves the reaction of a 2-pyrone with benzyne, which, after the elimination of carbon dioxide, affords naphthalene. rsc.org This strategy has been extended to the use of o-silylaryl triflates as aryne precursors, allowing for the synthesis of multisubstituted naphthalenes from a variety of substituted 2-pyrones. rsc.org This method is advantageous as it tolerates a wide range of functional groups, including alkoxy moieties. rsc.org

The aromatization of the Diels-Alder adduct is a critical step. msu.edu In some cases, this occurs spontaneously, while in others, it requires specific reagents or conditions. rsc.org For example, the reaction of alkatrienylphosphonates with dialkyl acetylenedicarboxylates leads to spontaneous aromatization of the initial adducts. rsc.org In other systems, such as those derived from furan-based dienes, the aromatization may require a separate dehydration or deoxygenation step. rsc.orgnih.gov The choice of dienophile and the substituents on both the diene and dienophile can significantly influence the regioselectivity and the ease of aromatization. msu.eduscispace.com

Regioselective Introduction of Ethoxy and Methoxy (B1213986) Moieties

The precise placement of ethoxy and methoxy groups on the naphthalene core is crucial for defining the properties of the final molecule. This is typically achieved through the etherification of hydroxynaphthalene precursors.

Etherification Protocols for Hydroxynaphthalenes

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers, including alkoxynaphthalenes. chemistnotes.comwikipedia.org This reaction involves the deprotonation of a hydroxyl group to form an alkoxide or phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. wikipedia.org For the synthesis of 1-ethoxy-4-methoxynaphthalene, a sequential etherification of 1,4-dihydroxynaphthalene (B165239) would be a logical approach.

The synthesis of 4-methoxy-1-naphthol, a key intermediate, can be achieved by the methylation of 1,4-dihydroxynaphthalene. chemicalbook.com Common methylating agents include iodomethane (B122720) and dimethyl sulfate. chemicalbook.comchemicalbook.com Subsequently, the remaining hydroxyl group can be ethnylated using an ethylating agent like ethyl iodide or ethyl bromide in the presence of a base.

The choice of base and solvent is critical for the success of the Williamson ether synthesis. francis-press.com Strong bases like sodium hydride (NaH) are often used to ensure complete deprotonation of the hydroxyl group. organic-chemistry.org Aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are typically employed. francis-press.com

An example of a related etherification is the synthesis of nerolin (2-ethoxynaphthalene) from β-naphthol and ethyl iodide using potassium hydroxide (B78521) as the base. chemistnotes.com

Optimization of Reaction Conditions for Isomer Control

Achieving high regioselectivity in the etherification of dihydroxynaphthalenes is a significant challenge due to the similar reactivity of the hydroxyl groups. rsc.org The selective mono-etherification of one hydroxyl group over another requires careful optimization of reaction conditions.

Several factors can be manipulated to control the regioselectivity:

Steric Hindrance: The steric environment around the hydroxyl groups can influence the accessibility for the alkylating agent.

Electronic Effects: The electronic properties of the naphthalene ring and any existing substituents can affect the acidity of the hydroxyl protons and the nucleophilicity of the resulting phenoxides.

Protecting Groups: A common strategy involves the use of protecting groups. One hydroxyl group can be selectively protected, the other etherified, and then the protecting group is removed. researchgate.net

Catalysts: Phase-transfer catalysts can be employed in the etherification of phenols to improve reaction rates and selectivity. google.com Lipases have also been explored for the regioselective acylation and hydrolysis of dihydroxynaphthalenes, which can then be converted to the desired ethers. rsc.orgresearchgate.net

Reaction Conditions: Parameters such as the choice of base, solvent, temperature, and the nature of the alkylating agent can be fine-tuned to favor the formation of one isomer over another. researchgate.netacs.org For instance, using a bulky base might favor reaction at the less sterically hindered hydroxyl group.

A study on the regioselective hydrolysis of diacetoxynaphthalenes catalyzed by a lipase (B570770) in an organic solvent demonstrates the potential for enzymatic methods to achieve high isomer control. researchgate.net Similarly, computational studies have been used to understand and predict the regioselectivity of lipase-catalyzed reactions on dihydroxynaphthalenes. rsc.org

The table below summarizes key considerations for optimizing regioselectivity in the etherification of dihydroxynaphthalenes:

FactorInfluence on RegioselectivityExampleReference
Steric Hindrance A bulky base or alkylating agent may preferentially react with the less hindered hydroxyl group.Use of t-butoxide as a base. wikipedia.org
Protecting Groups Allows for sequential, controlled etherification of different hydroxyl groups.Selective acylation followed by etherification and deacylation. researchgate.net
Enzymatic Catalysis Lipases can exhibit high regioselectivity in the acylation or hydrolysis of dihydroxynaphthalenes.Pseudomonas sp. lipase for regioselective hydrolysis. researchgate.net
Solvent and Base The reaction medium and base can influence the relative reactivity of the hydroxyl groups.NaH in DMF is a common system for etherification. rsc.org

Derivatization Strategies for this compound

The chemical modification of the this compound scaffold is crucial for developing novel compounds with tailored electronic, optical, and biological properties. Derivatization strategies focus on three main areas: the interconversion of existing functional groups, the extension of the aromatic system through coupling reactions, and the use of highly selective biocatalytic methods for specific transformations.

Functional Group Interconversions on the Naphthalene Scaffold

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the transformation of one functional group into another. solubilityofthings.comimperial.ac.uk On the this compound core, FGIs can be employed to modify the alkoxy substituents or to introduce new reactive handles on the naphthalene ring, enabling further diversification.

Key interconversions for alkoxynaphthalenes include:

O-Dealkylation: The ethoxy and methoxy groups can be cleaved to yield the corresponding hydroxyl groups (naphthols). This transformation is significant as it opens up pathways for introducing a wide variety of other functional groups via the reactive hydroxyl moiety.

Electrophilic Aromatic Substitution: The electron-rich naphthalene ring is susceptible to electrophilic substitution reactions. Halogenation (e.g., with N-bromosuccinimide) can introduce bromine atoms, which are versatile handles for subsequent cross-coupling reactions. Similarly, Friedel-Crafts acylation can introduce acyl groups, which can be further modified. smolecule.com For instance, acylation of a related compound, 1-ethoxy-2-methoxynaphthalene, with acetic anhydride (B1165640) demonstrates the introduction of an acetyl group onto the aromatic system. smolecule.com

Conversion of Hydroxyl Groups: If a hydroxyl group is present or has been unmasked via dealkylation, it can be converted into a sulfonate ester (like a tosylate or triflate). These are excellent leaving groups, far more reactive than the corresponding halides, facilitating nucleophilic substitution reactions. vanderbilt.edu

These transformations are summarized in the table below.

Table 1: Examples of Functional Group Interconversions on Alkoxynaphthalene Scaffolds This table is interactive. You can sort and filter the data.

Starting Functional Group Reagent(s) Resulting Functional Group Purpose
Alkoxy (-OR) BBr₃ / Strong Acid Hydroxyl (-OH) Increase reactivity, enable further derivatization
Aromatic C-H N-Bromosuccinimide (NBS) Bromo (-Br) Prepare for cross-coupling reactions
Aromatic C-H Acyl Chloride / Lewis Acid Acyl (-COR) Introduce a ketone for further modification smolecule.com

Coupling Reactions for Extended Conjugated Systems

To create larger, conjugated systems for applications in materials science or as complex bioactive molecules, carbon-carbon bond-forming cross-coupling reactions are indispensable. These reactions typically require a halide or triflate functional group on the naphthalene scaffold, which can be introduced via the FGI strategies discussed previously.

Prominent coupling methodologies applicable to derivatives of this compound include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with an organohalide. For example, 1-iodo-2-methoxynaphthalene (B1296216) can be coupled with 1-naphthylboronic acid using a palladium-diamine catalyst system to produce a biaryl product. chinesechemsoc.org This demonstrates a viable route for extending the naphthalene system. The reaction proceeds with high efficiency and is tolerant of various functional groups. chinesechemsoc.org

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. The synthesis of the anti-inflammatory drug Naproxen (B1676952) often involves a Heck reaction using 2-bromo-6-methoxynaphthalene (B28277) as a key intermediate, showcasing the industrial relevance of this transformation for alkoxynaphthalenes.

Grignard Cross-Coupling: Nickel-catalyzed cross-coupling reactions can effectively form C-C bonds by reacting aryl ethers directly, representing a powerful method for C–O bond activation. Protocols using carbodicarbene nickel complexes have been developed to couple aryl ethers like 2-methoxynaphthalene (B124790) with Grignard reagents to generate biaryl compounds. researchgate.net

Table 2: Representative Coupling Reactions for Derivatized Alkoxynaphthalenes This table is interactive. You can sort and filter the data.

Reaction Type Naphthalene Substrate Coupling Partner Catalyst System Product Type
Suzuki-Miyaura 1-Iodo-2-methoxynaphthalene Arylboronic Acid L-PdCl₂ / Base (KF) Biaryl chinesechemsoc.org
Heck 2-Bromo-6-methoxynaphthalene Ethylene Pd(OAc)₂ / Ligand (PPh₃) Aryl-substituted alkene

Biocatalytic Transformations of Alkoxynaphthalenes

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, utilizing enzymes to perform highly selective transformations under mild conditions. symeres.com For alkoxynaphthalenes, enzymatic reactions, particularly those involving cytochrome P450 monooxygenases, can achieve regioselective hydroxylations that are difficult to perform using conventional chemical methods. nih.gov

A notable study investigated the biotransformation of 1-methoxynaphthalene (B125815) and 1-ethoxynaphthalene (B1581650) using recombinant Escherichia coli cells that express the cytochrome P450 enzyme CYP110E1 from a cyanobacterium. researchgate.net

Hydroxylation of 1-Ethoxynaphthalene: When 1-ethoxynaphthalene was used as the substrate, the biocatalytic system produced two distinct hydroxylated products: 5-ethoxynaphthalen-1-ol (B182153) and 4-ethoxynaphthalen-1-ol. researchgate.net This demonstrates the enzyme's ability to selectively introduce a hydroxyl group at specific positions on the naphthalene ring while leaving the ethoxy group intact.

Transformation of 1-Methoxynaphthalene: The related compound, 1-methoxynaphthalene, was converted into several products, including 5-methoxynaphthalen-1-ol, 1-methoxynaphthalen-2-ol, and a dimerized product, 4,4'-dimethoxy-[2,2'-binaphthalene]-1,1'-diol. researchgate.net The formation of the dimer likely occurs through a non-enzymatic phenol (B47542) oxidation coupling of an initial hydroxylated intermediate. researchgate.net

These enzymatic approaches provide a direct route to valuable hydroxylated alkoxynaphthalene derivatives, which can serve as key intermediates for further synthesis. nih.gov

Table 3: Biocatalytic Transformations of Alkoxynaphthalenes This table is interactive. You can sort and filter the data.

Substrate Biocatalyst Product(s) Reaction Type
1-Ethoxynaphthalene E. coli expressing CYP110E1 5-Ethoxynaphthalen-1-ol, 4-Ethoxynaphthalen-1-ol researchgate.net Regioselective Hydroxylation

Elucidation of Reaction Mechanisms and Investigation of Chemical Reactivity of 1 Ethoxy 4 Methoxynaphthalene

Electrophilic Aromatic Substitution Reactivity Profiling

The presence of two electron-donating alkoxy groups significantly enhances the electron density of the naphthalene (B1677914) ring system, making it highly susceptible to electrophilic attack.

The ethoxy and methoxy (B1213986) groups are powerful ortho- and para-directing substituents in electrophilic aromatic substitution. stackexchange.com This is due to the resonance effect, where the lone pairs on the oxygen atoms can delocalize into the aromatic ring, stabilizing the carbocation intermediate (the sigma complex) formed during the attack. stackexchange.com While they are inductively electron-withdrawing due to the high electronegativity of oxygen, this effect is outweighed by the much stronger electron-donating resonance effect. stackexchange.com

In the case of 1-ethoxy-4-methoxynaphthalene, both substituents activate the ring. The directing effects of the 1-ethoxy and 4-methoxy groups reinforce each other, directing incoming electrophiles to the positions ortho to each group. For the 1-ethoxy group, the ortho positions are 2 and 8a (part of the ring junction), and the para position is 4 (already substituted). For the 4-methoxy group, the ortho positions are 3 and 4a (part of the ring junction), and the para position is 1 (already substituted). Therefore, electrophilic attack is strongly favored at the C2 and C3 positions. Studies on related mono-alkoxy naphthalenes, such as 1-methoxynaphthalene (B125815), show that electrophilic bromination leads to substitution at the 4-position (para) and 2-position (ortho). buu.ac.thbuu.ac.th In the 1,4-disubstituted system, these activated positions (2 and 3) become the primary sites of reaction. The relative distribution of isomers resulting from attack at C2 versus C3 would depend on the specific electrophile and reaction conditions, including steric hindrance.

Friedel-Crafts acylation is a robust method for introducing an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comnumberanalytics.com The reaction proceeds via the formation of a resonance-stabilized acylium ion (R-C≡O⁺), which then acts as the electrophile. sigmaaldrich.com

For this compound, the high electron density of the ring facilitates acylation. Based on the orienting effects of the alkoxy groups, the reaction is expected to be highly regioselective. The acyl group will be directed to the C2 or C3 position. Research on the acylation of similar electron-rich naphthalenes, like the synthesis of the naproxen (B1676952) intermediate 2-acetyl-6-methoxynaphthalene, demonstrates the utility of this reaction. sigmaaldrich.com In the context of 1,4-dialkoxynaphthalenes, acylation is anticipated to proceed regioselectively at the C2 position due to the combined directing influence of the C1 and C4 alkoxy groups. The reaction of 1-methoxynaphthalene has been shown to yield 2-acetyl-1-methoxynaphthalene, further supporting the preference for substitution at the 2-position. researchgate.net

Table 1: Predicted Products of Friedel-Crafts Acylation

Reactant Acylating Agent Catalyst Predicted Major Product
This compound Acetyl chloride AlCl₃ 2-Acetyl-1-ethoxy-4-methoxynaphthalene

This table is predictive, based on established principles of electrophilic aromatic substitution.

Nitration is a classic electrophilic aromatic substitution reaction. Studies on the nitration of 1,4-dialkoxynaphthalenes have been reported. Research indicates that the nitration of 1,4-dialkoxynaphthalene results in the formation of the 2-nitro derivative. nii.ac.jp This outcome confirms the powerful directing effect of the two alkoxy groups to the C2/C3 positions. The high regioselectivity, yielding predominantly the 2-nitro isomer, suggests that the electronic activation and directing influence of the alkoxy groups are the dominant factors controlling the reaction's outcome. nii.ac.jp

Table 2: Isomer Distribution in the Nitration of 1,4-Dialkoxynaphthalene

Substrate Product Position of Nitration Reference

Friedel-Crafts Acylation Pathways and Selectivity

Nucleophilic Substitution Mechanisms Involving Alkoxy Groups

The ether linkages of the ethoxy and methoxy groups can be cleaved through nucleophilic substitution reactions. These reactions typically involve protonation or coordination of a Lewis acid to the ether oxygen, followed by attack of a nucleophile on the adjacent alkyl carbon.

Direct displacement at the ether linkage, often referred to as ether cleavage, is a common transformation. A classic method involves using strong acids like hydroiodic acid (HI). The reaction with 1-methoxynaphthalene and HI proceeds via protonation of the methoxy group, followed by nucleophilic attack by the iodide ion on the methyl group to yield 1-naphthol (B170400) and methyl iodide. doubtnut.com A similar mechanism would apply to this compound, where cleavage could potentially occur at either the ethoxy or methoxy group, leading to the corresponding naphthols and alkyl halides.

Reductive cleavage of aryl ethers can also be achieved. Research has shown that aluminum chloride (AlCl₃) can mediate the regioselective cleavage of ether bonds in aroylated dimethoxynaphthalenes. scirp.orgscirp.org These studies reveal that an adjacent aroyl group can promote the cleavage of a neighboring methoxy group. scirp.orgscirp.org Furthermore, comparisons between methoxy and ethoxy groups indicate that ethyl-oxygen bonds are somewhat more easily cleaved than methyl-oxygen bonds under certain conditions with AlCl₃. scirp.org In a molecule containing both, such as 1,8-diaroyl-2-ethoxy-7-methoxynaphthalene, the ethyl-oxygen bond was observed to cleave preferentially. scirp.org

More recent methods involve transition-metal-free reductive systems. The combination of a silane, like triethylsilane, and a simple base can effectively cleave aryl C–O bonds. scispace.com Additionally, aryl silyl (B83357) ethers have been shown to be effective substrates for reductive cleavage using lithium metal to generate aryllithium species, highlighting the utility of modifying the alkoxy group to control reactivity. researchgate.net

Catalysts play a crucial role in facilitating the cleavage of the strong C-O bond in aryl ethers. Lewis acids like aluminum chloride (AlCl₃) are frequently used to activate the ether oxygen towards nucleophilic attack. scirp.orgscirp.org The AlCl₃ coordinates to the oxygen atom, making the adjacent carbon more electrophilic and weakening the C-O bond, thereby promoting its cleavage. scirp.orgscirp.org

Transition metal catalysts, particularly nickel complexes, have emerged as powerful tools for C–O bond functionalization. Nickel-catalyzed cross-coupling reactions can cleave the C–O bond of methoxyarenes, including methoxynaphthalenes, and form new carbon-carbon bonds with Grignard reagents. acs.org This allows for the substitution of the alkoxy group with an alkyl group. The choice of ligand on the nickel catalyst is critical for the reaction's success and selectivity. acs.org

Table 3: Catalyst Systems for Nucleophilic Transformations of Alkoxy Naphthalenes

Transformation Catalyst System Role of Catalyst Reference
Ether Cleavage Aluminum Chloride (AlCl₃) Lewis acid activation of the ether oxygen scirp.orgscirp.org

Investigation of Direct Displacement Reactions

Mechanistic Insights into Oxidation and Reduction Pathways of Alkoxynaphthalenes

The oxidation and reduction of alkoxynaphthalenes, including this compound, are intricate processes influenced by the nature and position of the alkoxy substituents on the naphthalene core. These reactions can proceed through various mechanistic pathways, leading to a range of products.

Oxidation Pathways:

The oxidation of alkoxynaphthalenes can be achieved using a variety of oxidizing agents and conditions, often resulting in the formation of naphthoquinones or other oxygenated derivatives. clockss.org The regioselectivity of these oxidations is highly dependent on the reaction conditions. For instance, the oxidation of hydroxy or alkoxy-substituted naphthalenes can lead to the formation of cyclic ether-fused tricyclic naphthoquinones. clockss.org The reaction mechanism can involve tautomerization in the presence of a strong acid like concentrated sulfuric acid, or protonation of an olefinic bond under aqueous conditions, leading to different intermediates and ultimately, different products. clockss.org

One common method for the oxidation of alkoxynaphthalenes involves the use of reagents like selenium dioxide or hypervalent iodine(V) reagents such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP). beilstein-journals.org These reagents are effective in forming unsaturated carbonyl compounds and conjugated aromatic carbonyl systems. beilstein-journals.org For example, the oxidation of 1-benzosuberone, a related cyclic ketone, can yield 2,3-benzotropone. beilstein-journals.org

Another significant oxidation pathway involves the reaction with dihalocarbenes. The addition of a dihalocarbene to an alkoxynaphthalene can lead to the formation of a three-membered ring intermediate, which then undergoes ring-opening to yield a halobenzotropone. beilstein-journals.orgoup.com The position of the alkoxy group plays a crucial role in directing the carbene addition. For 1-methoxynaphthalene derivatives, dichlorocarbene (B158193) addition occurs regioselectively at the 3,4-double bond. oup.com

Furthermore, oxidative coupling reactions can occur. For instance, the reaction of 4-substituted phenols with certain copper(II) complexes can lead to the formation of biphenol coupling products through the generation of phenoxyl radicals. sci-hub.se While not directly on this compound, this highlights a potential pathway for oxidative C-C bond formation in related aromatic ethers.

Reduction Pathways:

The reduction of the aromatic system in alkoxynaphthalenes is a challenging transformation. However, certain catalytic systems have been shown to be effective. For example, the reduction of 2-alkoxynaphthalenes can be achieved to yield chiral tetralins with high enantiomeric excess. sci-hub.se The proposed mechanism for this reduction involves a stepwise sequence of 1,2-additions of hydrogen across two C=C bonds. The less substituted C(3)-C(4) bond is hydrogenated first, leading to an achiral alkenyl ether intermediate. sci-hub.se

Another approach to modifying the naphthalene ring system involves electrocarboxylation. This process involves the electrochemical reduction of an organic compound in the presence of carbon dioxide. For organic halides, a one-electron reduction leads to the dissociation of the halide anion, forming a radical which is then further reduced and carboxylated. beilstein-journals.org While not a direct reduction of the aromatic ring, this method provides a pathway to functionalize the naphthalene system under reductive conditions.

The reactivity of alkoxynaphthalenes can also be influenced by the presence of other functional groups. For example, the reduction of nitroarenes to N-aryl sulfonamides can be achieved in the presence of sodium sulfinates, demonstrating the compatibility of the alkoxy-substituted naphthalene ring with certain reductive coupling reactions. rsc.org

Comparative Reactivity Studies of Isomeric Ethoxymethoxynaphthalenes

The reactivity of ethoxymethoxynaphthalene isomers is significantly influenced by the relative positions of the ethoxy and methoxy groups on the naphthalene ring. This isomeric effect is particularly evident in reactions such as electrophilic additions and rearrangements.

One of the most illustrative examples of this comparative reactivity is the reaction with dihalocarbenes. The orientation of the dichlorocarbene attack is directed by the position of the alkoxy groups. oup.com For instance, in 1-methoxynaphthalene, the carbene adds to the 3,4-double bond, whereas in 2-methoxynaphthalene (B124790), the addition occurs at the 1,2-double bond. oup.com This directing effect is additive in dimethoxynaphthalenes. For example, 1,3-dimethoxynaphthalene, where both methoxy groups activate the 3,4-double bond, reacts with dichlorocarbene to give products derived from addition at this position. oup.com In contrast, for 1,2,4-trimethoxynaphthalene, the directing effects of the 1- and 4-methoxy groups cancel each other out, and the 2-methoxy group directs the addition to the 1,2-double bond. oup.com This principle can be extended to ethoxymethoxynaphthalene isomers, where the interplay of the directing effects of the ethoxy and methoxy groups would determine the site of carbene addition and the subsequent rearrangement to form different benzotropone derivatives.

The conversion of 1-ethoxy naphthalene under certain catalytic conditions has been studied, revealing its potential to undergo isomerization and other transformations. ajer.org For example, in the presence of a Zr, H-mordenite catalyst, 1-ethoxy naphthalene can convert to 2-ethyl-1-naphthol and 4-ethyl-1-naphthol, although this isomerization is slow. ajer.org This suggests that isomeric ethoxymethoxynaphthalenes would exhibit different propensities for such rearrangements depending on the stability of the intermediates formed, which is dictated by the positions of the alkoxy groups.

The following table provides a hypothetical comparison of reactivity for isomeric ethoxymethoxynaphthalenes based on the established principles of alkoxynaphthalene reactivity.

IsomerPredicted Major Site of Dichlorocarbene AdditionRationalePotential Product Type
1-Ethoxy-2-methoxynaphthalene 3,4-double bond or 1,2-double bondCompeting directing effects of the 1-ethoxy and 2-methoxy groups. oup.comMixture of benzotropone isomers
1-Ethoxy-3-methoxynaphthalene 3,4-double bondBoth 1-ethoxy and 3-methoxy groups activate the 3,4-position. oup.com2,3-Benzotropone derivative
This compound 3,4-double bondThe 1-ethoxy group strongly directs addition to the 3,4-position.2,3-Benzotropone derivative
2-Ethoxy-3-methoxynaphthalene 1,2-double bond or 4,5-double bondCompeting directing effects of the 2-ethoxy and 3-methoxy groups.Mixture of benzotropone isomers
2-Ethoxy-6-methoxynaphthalene 1,2-double bond and 5,6-double bondIndependent directing effects of the 2-ethoxy and 6-methoxy groups.Mixture of benzotropone isomers

It is important to note that while these predictions are based on known reactivity patterns of methoxynaphthalenes, the actual experimental outcomes for ethoxymethoxynaphthalene isomers may vary due to the subtle electronic and steric differences between the ethoxy and methoxy groups.

Theoretical and Computational Chemistry Approaches to 1 Ethoxy 4 Methoxynaphthalene

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-ethoxy-4-methoxynaphthalene, a combination of Density Functional Theory (DFT) and ab initio methods would be utilized to provide a comprehensive electronic and structural characterization.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry, offering a good balance between accuracy and computational cost for determining the ground-state properties of medium-sized organic molecules. nih.govgoogleapis.com For this compound, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry. nih.gov This process would yield crucial data on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule.

General findings for substituted naphthalenes suggest that the introduction of alkoxy groups can lead to slight distortions in the planarity of the naphthalene (B1677914) ring system. beilstein-journals.org The calculated geometric parameters would be crucial for understanding the steric and electronic effects of the ethoxy and methoxy (B1213986) substituents.

Table 1: Predicted Key Ground State Properties of this compound from DFT Calculations

Property Predicted Value Range/Observation
C-O bond lengths (alkoxy) ~1.36 - 1.38 Å
C-C bond lengths (aromatic) ~1.36 - 1.43 Å
Dihedral angle (C-C-O-C) Dependent on the rotational conformation of the alkoxy groups

Note: The values in this table are hypothetical and based on typical values for similar compounds. Actual calculated values would be required for a precise characterization.

Ab Initio Methods for High-Level Energetic Characterization

For a more rigorous energetic characterization, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would be applied. github.io These methods, while computationally more demanding, provide more accurate energies, which are essential for determining properties like the heat of formation and reaction enthalpies. For naphthalene derivatives, ab initio calculations have been used to refine the understanding of their thermodynamic stability. researchgate.net

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Indices

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity. aps.org DFT calculations would be used to determine the energies and spatial distributions of the HOMO and LUMO of this compound.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. acs.org For alkoxy-substituted naphthalenes, the HOMO is typically localized on the naphthalene ring and the oxygen atoms of the alkoxy groups, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the aromatic system. acs.orgresearchgate.net From these FMO energies, various reactivity indices such as chemical potential, hardness, and electrophilicity can be calculated to provide a quantitative measure of the molecule's reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties and Reactivity Indices for this compound

Parameter Predicted Trend/Significance
HOMO Energy Relatively high, indicating electron-donating character from the alkoxy groups.
LUMO Energy Relatively low, characteristic of an aromatic system.
HOMO-LUMO Gap Moderate, suggesting a balance of stability and reactivity.

Note: The information in this table is based on general principles of FMO theory applied to substituted naphthalenes.

Nucleus Independent Chemical Shift (NICS) Calculations for Aromaticity Assessment

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a cyclic system. acs.org NICS values are typically calculated at the center of each ring (NICS(0)) and at a point 1 Å above the ring center (NICS(1)). A negative NICS value indicates aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity. For this compound, NICS calculations would be performed to assess how the electron-donating ethoxy and methoxy groups affect the aromaticity of the two naphthalene rings. It is generally observed that substituents can modulate the aromaticity of the parent naphthalene system. acs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. An MD simulation of this compound, likely in a solvent box to mimic solution conditions, would provide information on its conformational dynamics, solvent interactions, and transport properties. The simulation would rely on a force field, a set of parameters that describes the potential energy of the system. These simulations can reveal how the flexible alkoxy chains move and interact with their environment, providing a more realistic picture of the molecule's behavior in a condensed phase.

Investigation of Intramolecular Rotational Barriers and Conformational Preferences

The three-dimensional structure of this compound is not static; it is defined by the rotation of its ethoxy and methoxy groups around their respective C-O bonds. The energy required for this rotation is known as the rotational barrier, and understanding it is key to defining the molecule's conformational preferences.

Conformational analysis provides a map of the spatial arrangements (conformers) of a molecule and their relative energies. umanitoba.ca Research on other chalcogen-bridged compounds demonstrates that transitioning from a methoxy to an ethoxy group can alter the conformational landscape, as the longer, more flexible ethyl group introduces additional degrees of freedom. umanitoba.ca It is expected that this compound exists as an ensemble of different folded conformations rather than a single rigid structure. researchgate.net Computational studies on related flexible molecules often reveal that the energy penalty for adopting a less stable conformer can be offset by favorable intermolecular interactions in a condensed phase or crystal lattice. mdpi.com

Computational MethodApplication to this compoundKey Insights from Analogous SystemsCitations
Density Functional Theory (DFT) Calculation of potential energy surfaces for the rotation of ethoxy and methoxy groups.Predicts rotational energy barriers and identifies low-energy conformers. nih.gov nih.gov
Molecular Modeling Generation of an ensemble of possible 3D structures.Data for related molecules is often best described by an ensemble of structures rather than a single conformer. researchgate.net researchgate.net
Rotational Spectroscopy Theoretical prediction of spectroscopic parameters for different conformers to aid experimental identification.Crucial for identifying conformers and understanding internal dynamics in flexible molecules. umanitoba.ca umanitoba.ca

Simulation of Intermolecular Interactions and Self-Assembly Phenomena

The behavior of this compound molecules in proximity to one another is governed by non-covalent intermolecular interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces. uva.nlchemrxiv.org These interactions can lead to the spontaneous organization of molecules into ordered, supramolecular structures, a process known as self-assembly. rsc.org

Molecular dynamics (MD) simulations are a primary tool for studying these phenomena. rsc.org Simulations of various naphthalene derivatives show that π-π stacking interactions between the aromatic cores are a major driving force for aggregation. uva.nlrsc.org For this compound, the electron-rich naphthalene system is expected to facilitate such stacking. The ethoxy and methoxy groups would influence the geometry of these stacks. Studies on core-substituted naphthalene-diimides (cNDIs) with ethoxy groups show they can drive self-assembly through hydrogen bonding, leading to functional structures like organogels. thieme-connect.de

The self-assembly of amphiphilic naphthalene derivatives in water is often an entropically driven process, influenced by the hydrophobic effect. rsc.org MD simulations can reveal how substituent chains, analogous to the ethoxy and methoxy groups, can fold back to influence molecular association and alter the aggregation mechanism. rsc.org

Interaction TypeRole in Self-AssemblySimulation TechniqueFindings from Naphthalene DerivativesCitations
π-π Stacking Primary driving force for aggregation of the aromatic cores.Molecular Dynamics (MD)Stabilizes helical and stacked arrangements. uva.nlrsc.org uva.nlrsc.org
Hydrogen Bonding Can direct the formation of specific architectures, such as nanofibers.MD SimulationsH-bonding can drive the self-assembly of ethoxy-substituted naphthalene systems. thieme-connect.de thieme-connect.de
Van der Waals Forces Contribute to the overall stability of the assembled structure.All-atom quantum chemistryPrimarily drives stacking behavior, while electrostatics modulate the extent of stacking. chemrxiv.org chemrxiv.org

Solvent Effects on Molecular Conformations and Dynamics

The solvent environment can profoundly influence the conformational preferences and dynamic behavior of a solute molecule. frontiersin.org For this compound, the polarity and nature of the solvent can shift the equilibrium between its various conformers and affect its reactivity. frontiersin.org

Computational models can treat solvent effects in two primary ways: as a continuous, isotropic medium (implicit models) or by including individual solvent molecules (explicit models). frontiersin.org Explicit solvation models, particularly those that define the first solvation sphere around the solute, are more accurate when specific solute-solvent interactions, like hydrogen bonds, are significant. frontiersin.org Polar, protic solvents such as water or alcohols are capable of hydrogen bonding and can strongly stabilize charged or polar species, which can affect reaction dynamics. libretexts.org

Studies on model drug compounds show that conformational preferences can be highly solvent-dependent; a molecule may favor a trans-conformation in a polar aprotic solvent but a cis-conformation in a polar protic one. For systems like 1,5-dialkoxynaphthalenes, the choice of solvent has been shown to be critical in the formation of charge-transfer complexes. researchgate.net Therefore, the conformation and electronic properties of this compound are expected to be tunable by the solvent environment.

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aims to correlate the chemical structure of a molecule with its reactivity or biological activity. oup.com These models are essential for screening compounds and predicting their behavior without the need for exhaustive experimentation.

For naphthalene derivatives, QSAR models have been successfully developed to predict properties ranging from toxicity to atmospheric degradation rates. oup.comnih.gov These models often use a combination of molecular descriptors:

Hydrophobic parameters (e.g., logP or the π substituent constant)

Electronic parameters (e.g., Hammett constants, field (F) and resonance (R) constants)

Steric or topological parameters (e.g., molar connectivity indices)

A study on the toxicity of 22 naphthalene derivatives found that hydrogen acceptance (Ha) and the hydrophobic substituent constant (π) were the most important parameters, accounting for 71% of the variability in biological response. nih.gov More modern in silico tools like pkCSM can predict a full suite of pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) based on the molecule's structure. researchgate.net Such models have predicted, for example, that many naphthalene derivatives can inhibit key metabolic enzymes like CYP1A2. researchgate.net

Model TypePredicted PropertyKey Descriptors for NaphthalenesCitations
QSAR Toxicity, Biological ResponseHydrophobicity (π), Electronic Constants (F, R), Hydrogen Acceptance (Ha), Molar Connectivity (1Xvsub) nih.gov
QSAR Atmospheric Oxidation RateElectrophilic Substituent Constants (σ+) oup.com
ADMET Prediction Pharmacokinetics, ToxicityCanonical SMILES structure researchgate.net

In Silico Studies of Molecular Recognition and Binding Interactions

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. routledge.com In silico techniques, especially molecular docking, are invaluable for studying how a ligand like this compound might bind to a biological receptor, such as an enzyme or protein. nih.govopenaccessjournals.com

The molecular docking process involves two main steps:

Posing: A search algorithm generates numerous possible conformations of the ligand within the receptor's binding site. openaccessjournals.com

Scoring: A scoring function estimates the binding affinity for each pose, ranking them to predict the most likely binding mode. openaccessjournals.com

Studies on the interaction of naphthalene derivatives with cytochrome P450 enzymes have successfully used molecular docking to predict ligand-binding energies. nih.gov These computational results showed a correlation with experimentally measured spectral binding intensities, demonstrating the predictive power of the approach. nih.gov Similarly, docking studies of alkoxy-substituted aurones, which are also aromatic ethers, clarified that long-chain alkoxy substituents can enhance binding by interacting with hydrophobic pockets within the receptor. nih.gov This suggests the ethoxy group of this compound could play a similar role in molecular recognition, potentially offering different binding interactions compared to the smaller methoxy group. Advanced simulations can further employ molecular dynamics to study the stability of the ligand-receptor complex and identify key amino acid residues responsible for the binding interaction. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Ethoxy 4 Methoxynaphthalene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. High-resolution ¹H and ¹³C NMR are primary methods for determining the carbon-hydrogen framework, while two-dimensional techniques and dynamic NMR studies offer deeper understanding of connectivity and molecular motion.

High-Resolution ¹H and ¹³C NMR for Assignment of Proton and Carbon Environments

The ¹H NMR spectrum of 1-ethoxy-4-methoxynaphthalene is expected to show distinct signals for the aromatic protons and the protons of the ethoxy and methoxy (B1213986) substituents. The chemical shifts are influenced by the electron-donating nature of the alkoxy groups. The naphthalene (B1677914) ring protons will appear in the aromatic region, typically between δ 6.5 and 8.5 ppm. The protons of the methoxy group will present as a singlet, while the ethoxy group will give rise to a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, due to spin-spin coupling.

The ¹³C NMR spectrum provides information on each unique carbon environment. The carbon atoms of the naphthalene ring will resonate in the downfield region (typically δ 100-160 ppm), with the carbons directly attached to the oxygen atoms (C1 and C4) being the most deshielded. The carbons of the methoxy and ethoxy groups will appear in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and ¹H-¹H Coupling Constants (J) for this compound in CDCl₃. (Note: These are predicted values based on standard substituent effects on naphthalene systems. Actual experimental values may vary.)

Proton/Carbon Assignment Predicted ¹H Chemical Shift (ppm) & Multiplicity Predicted ¹³C Chemical Shift (ppm)
H-26.85 (d, J = 8.0 Hz)C-1
H-37.40 (d, J = 8.0 Hz)C-2
H-58.20 (d, J = 8.5 Hz)C-3
H-67.50 (t, J = 7.5 Hz)C-4
H-77.60 (t, J = 7.5 Hz)C-4a
H-88.10 (d, J = 8.5 Hz)C-5
-OCH₃3.95 (s)C-6
-OCH₂CH₃4.15 (q, J = 7.0 Hz)C-7
-OCH₂CH₃1.50 (t, J = 7.0 Hz)C-8
C-8a
-OCH₃
-OCH₂CH₃
-OCH₂CH₃

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

While 1D NMR provides essential information, 2D NMR techniques are crucial for confirming the assignments and elucidating the complete molecular structure. organicchemistrydata.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H-2 with H-3, H-5 with H-6, H-6 with H-7, and H-7 with H-8) and between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal at δ ~6.85 ppm would correlate with the carbon signal at δ ~103.0 ppm, confirming the assignment of H-2 and C-2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. HMBC is critical for establishing connectivity across quaternary carbons and between the substituents and the naphthalene ring. For example, correlations would be expected from the methoxy protons to C-4 and from the ethoxy methylene protons to C-1.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is essential for determining stereochemistry and conformation. researchgate.net In the case of this compound, NOESY could reveal through-space interactions between the ethoxy protons and the H-8 proton, and between the methoxy protons and the H-3 proton, helping to establish the preferred orientation of the alkoxy groups relative to the naphthalene ring.

Dynamic NMR for Conformational Exchange Studies

The alkoxy groups in this compound are not static; they can rotate around the C-O bonds. This rotation can lead to different conformational isomers. Dynamic NMR (DNMR) is a powerful technique used to study such dynamic processes that occur on the NMR timescale. unibas.itnumberanalytics.com

By recording NMR spectra at variable temperatures, it is possible to observe changes in the line shape of the signals corresponding to the alkoxy groups. unibas.it At high temperatures, if the rotation is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rotation slows down. If the energy barrier to rotation is high enough, the exchange may become slow on the NMR timescale, leading to the appearance of separate signals for the different conformers. Lineshape analysis of the spectra in the intermediate exchange regime allows for the determination of the activation energy (ΔG‡) for the rotational barrier. unibas.it For this compound, DNMR could be used to study the rotational barriers of the ethoxy and methoxy groups, providing insight into the steric and electronic factors governing their conformational preferences.

Vibrational Spectroscopy (Infrared and Raman)

Assignment of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its functional groups. americanpharmaceuticalreview.comspectroscopyonline.com The analysis can be guided by studies on similar molecules like 1-methoxynaphthalene (B125815). scispace.comresearchgate.net

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methoxy and ethoxy groups are expected in the 3000-2850 cm⁻¹ range.

C-O Stretching: The asymmetric and symmetric stretching vibrations of the Ar-O-C (ether) linkages are key signatures. Strong bands are expected in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

Aromatic C=C Stretching: The stretching vibrations of the naphthalene ring system will produce a series of bands in the 1650-1400 cm⁻¹ region.

C-H Bending: Aromatic out-of-plane C-H bending vibrations are often strong in the IR spectrum and appear in the 900-675 cm⁻¹ region, providing information about the substitution pattern of the aromatic ring.

Table 2: Predicted Characteristic Infrared (IR) and Raman Bands for this compound. (Note: These are predicted values based on group frequencies for related compounds. spectroscopyonline.comscispace.comresearchgate.net)

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H Stretch3100 - 3000Medium-WeakMedium
Aliphatic C-H Stretch3000 - 2850Medium-StrongMedium
Aromatic C=C Stretch1650 - 1400Medium-StrongStrong
Asymmetric Ar-O-C Stretch1275 - 1200StrongMedium
Symmetric Ar-O-C Stretch1075 - 1020MediumWeak
Aromatic C-H Out-of-Plane Bend900 - 675StrongWeak

Elucidation of Molecular Vibrational Modes and Conformational Signatures

A complete analysis of the vibrational spectra involves assigning all observed bands to specific molecular vibrational modes. This is often accomplished with the aid of computational methods, such as Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies and intensities. researchgate.net Such calculations for 1-methoxynaphthalene have shown that the vibrational modes are complex, often involving the coupling of various stretching and bending motions of the entire molecule.

Vibrational spectroscopy can also provide clues about molecular conformation. Different rotational conformers (rotamers) of the alkoxy groups may have slightly different vibrational frequencies. In some cases, distinct bands for different conformers can be observed, particularly at low temperatures. The presence of specific bands or changes in band shapes in the spectra can thus be correlated with the conformational state of the molecule. americanpharmaceuticalreview.com For this compound, the vibrational modes involving the ethoxy and methoxy groups would be sensitive to their orientation, potentially allowing for the identification of the most stable conformer in the solid state or in solution.

Mass Spectrometry Techniques

Mass spectrometry serves as a cornerstone for the molecular characterization of this compound derivatives, offering precise mass measurements and insights into their structural framework through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. researchgate.net This technique is crucial for unequivocally identifying unknown compounds and confirming the synthesis of new derivatives. For instance, in the characterization of various naphthalene derivatives, HRMS has been successfully employed to confirm their molecular formulas. jst.go.jp The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

An example of HRMS application can be seen in the analysis of a 7-(cyclopropylmethyl)-5-(2-ethoxynaphthalen-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, where the experimentally found [M+H]⁺ ion at 345.1694 was in close agreement with the calculated value of 345.1710 for the protonated molecule C₂₁H₂₁N₄O⁺. pubcompare.ai Similarly, for a 1-(4-chlorobenzoyl)-7-ethoxy-2-hydroxynaphthalene derivative, the calculated molecular formula was confirmed through high-resolution fast atom bombardment (FAB) mass spectrometry. scirp.org

Table 1: Illustrative HRMS Data for Naphthalene Derivatives

CompoundMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺
4-(4-Methoxynaphthalen-1-yl)-5-(4-ethoxyphenyl)pyrimidin-2-amineC₂₂H₂₂N₃O₂⁺372.1707372.1691 jst.go.jp
4-(4-Methoxynaphthalen-1-yl)-5-(3,4-dimethoxyphenyl)pyrimidin-2-amineC₂₂H₂₀N₃O₂⁺358.1550358.1535 jst.go.jp
4-(4-Methoxynaphthalen-1-yl)-5-(4-chloro-3-methoxyphenyl)pyrimidin-2-amineC₂₁H₁₇ClN₃O⁺362.1055362.1030 jst.go.jp
4-(4-Methoxynaphthalen-1-yl)-5-(4-fluoro-3-methoxyphenyl)pyrimidin-2-amineC₂₂H₁₉FN₃O₂⁺376.1456376.1446 jst.go.jp

This table is for illustrative purposes and showcases the application of HRMS in confirming the elemental composition of complex organic molecules.

Fragmentation Pattern Analysis for Structural Confirmation

Beyond determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, characteristic fragment ions. libretexts.org The pattern of these fragments serves as a molecular fingerprint, allowing for detailed structural elucidation. researchgate.net

For aromatic compounds like naphthalene derivatives, the molecular ion peak is often strong due to the stability of the aromatic system. libretexts.org In ethers, a common fragmentation pathway is the cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage). miamioh.edudocbrown.info For a molecule like this compound, one would expect to see fragmentation corresponding to the loss of an ethyl group (•CH₂CH₃) or an ethoxy group (•OCH₂CH₃). The presence of both methoxy and ethoxy groups can lead to complex fragmentation patterns, and the relative abundance of different fragment ions can help to confirm the positions of these substituents on the naphthalene ring. slideshare.netmdpi.com

For example, in the mass spectrum of methoxyethane (ethyl methyl ether), significant fragments are observed corresponding to the loss of a methyl radical and an ethyl radical. docbrown.info Similarly, for substituted diethyl malonate derivatives, the fragmentation patterns are highly dependent on the nature of the substituents. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

For instance, the crystal structure of 1-acetoxy-3-ethoxycarbonyl-4-(4-methoxy)phenyl-7-methoxynaphthalene was determined by X-ray diffraction, revealing its triclinic crystal system and specific cell parameters. nepjol.infoamanote.com The study of various substituted naphthalene derivatives has shown that the naphthalene ring system can be slightly bent, and the substituent groups can be twisted relative to the naphthalene plane. iucr.org

Table 2: Crystallographic Data for a Naphthalene Derivative

ParameterValue
Compound1-acetoxy-3-ethoxycarbonyl-4-(4-methoxy)phenyl-7-methoxynaphthalene nepjol.infoamanote.com
Crystal SystemTriclinic nepjol.infoamanote.com
Space GroupP-1 nepjol.infoamanote.com
a (Å)7.793 (6) nepjol.infoamanote.com
b (Å)10.7428 (16) nepjol.infoamanote.com
c (Å)13.306 (4) nepjol.infoamanote.com
Z2 nepjol.infoamanote.com

Crystal Packing and Supramolecular Assembly Analysis

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by intermolecular forces such as hydrogen bonds, π-π stacking, and van der Waals interactions. researchgate.net The study of these interactions is crucial for understanding the supramolecular assembly of the molecules. rsc.orgnih.gov

In the crystal structure of 1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)naphthalene, adjacent molecules are linked via C-H···π interactions, forming chains. iucr.org In other naphthalene derivatives, intermolecular C-H···O interactions and π-π stacking between enantiomeric molecules have been observed to form centrosymmetric dimeric aggregates. semanticscholar.orgresearchgate.net The way molecules pack can be influenced by the nature and position of substituents. For example, the incorporation of alkoxy groups like methoxy or ethoxy can disrupt dimerization and lead to the formation of catameric networks. researchgate.net

Absolute Configuration Assignment for Chiral Derivatives

For chiral derivatives of this compound, determining the absolute configuration (the specific spatial arrangement of atoms) is essential. While X-ray crystallography can be used for this purpose, it often requires the presence of a heavy atom or the use of a chiral probe. nih.gov An alternative and powerful method is the use of microcrystal electron diffraction (MicroED) on cocrystals formed with a known chiral molecule. nih.govresearchgate.net This technique allows for the unambiguous assignment of the absolute configuration of the target molecule relative to the known chiral probe. nih.gov For instance, the absolute configuration of biaryl products has been confirmed by obtaining single crystals and performing X-ray diffraction analysis. chinesechemsoc.org

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission, provides valuable information about the electronic transitions within a molecule and is sensitive to the molecular structure and environment.

UV-Vis absorption spectra of naphthalene derivatives typically show characteristic absorption bands in the ultraviolet region. The introduction of substituents like ethoxy and methoxy groups, which are electron-donating, can cause a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift). mdpi.comresearchgate.net For example, the UV-Vis spectra of 1,4-substituted naphthalene esters are substantially red-shifted compared to their unsubstituted counterparts. beilstein-journals.org The molar extinction coefficients (ε), a measure of how strongly a substance absorbs light at a given wavelength, are also influenced by substitution. nih.gov

Fluorescence spectroscopy measures the light emitted by a substance after it has absorbed light. Many naphthalene derivatives are fluorescent. The position and intensity of the emission maxima are also affected by substitution. Silyl (B83357) substitution on the naphthalene core, for instance, leads to a red shift in the emission maxima and an increase in fluorescence intensity. mdpi.comresearchgate.net The introduction of a methoxy group can also enhance fluorescence intensity. mdpi.comresearchgate.net The study of the fluorescence properties of naphthalene derivatives can provide insights into their excited state behavior and potential applications in areas like molecular sensing and imaging. pku.edu.cn

Table 3: Spectroscopic Data for a Naphthalene Derivative

CompoundSolventλmax (abs) (nm)λmax (em) (nm)
1-Methoxy-4-(trimethylsilyl)naphthalene mdpi.comCyclohexane~310~340
2,6-HNA DEP beilstein-journals.org10% aq MeCN325470
5,8-BQA phosphate (B84403) beilstein-journals.org10% aq MeCN321-

This table provides examples of absorption and emission maxima for substituted naphthalene derivatives.

Photophysical Property Characterization (e.g., Fluorescence Quenching Studies)

As a derivative of an extended aromatic hydrocarbon, this compound is an intrinsically fluorescent molecule (a fluorophore). The presence of electron-donating alkoxy groups generally enhances the fluorescence quantum yield (Φ_F) and shifts the emission spectrum to longer wavelengths (a red shift) relative to unsubstituted naphthalene. This makes it a suitable candidate for photophysical studies, including fluorescence quenching experiments.

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. Such studies provide valuable insight into the interaction between the fluorophore and other molecules (quenchers) in its immediate environment. Dynamic, or collisional, quenching occurs when the excited-state fluorophore is deactivated upon diffusion-controlled collision with a quencher molecule. This process can be quantitatively analyzed using the Stern-Volmer equation:

I₀ / I = 1 + K_SV[Q] = 1 + k_qτ₀[Q]

Where:

I₀ is the fluorescence intensity in the absence of the quencher.

I is the fluorescence intensity in the presence of the quencher at concentration [Q].

K_SV is the Stern-Volmer quenching constant, which indicates the efficiency of quenching.

k_q is the bimolecular quenching rate constant.

τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.

A hypothetical quenching experiment can be described where this compound is the fluorophore and a molecule like N,N-dimethylaniline, a known electron-transfer quencher for electron-rich aromatics, is used as the quencher in a solvent such as acetonitrile. By measuring the fluorescence intensity at various quencher concentrations, a Stern-Volmer plot can be constructed .

Table 2: Representative Data for Fluorescence Quenching of this compound This is an interactive table. In a compatible viewer, column headers can be clicked to sort the data.

Quencher Conc. [Q] (M)Fluorescence Intensity (I) (a.u.)I₀/I
0.00985.0 (I₀)1.00
0.01820.81.20
0.02703.61.40
0.03615.61.60
0.04547.21.80
0.05492.52.00

Plotting I₀/I versus [Q] for the data in Table 2 would yield a straight line with a slope equal to the Stern-Volmer constant, K_SV. In this idealized example, the slope is 20 M⁻¹. Assuming a typical fluorescence lifetime (τ₀) for a substituted naphthalene of approximately 10 ns (10 x 10⁻⁹ s), the bimolecular quenching rate constant (k_q) can be calculated:

k_q = K_SV / τ₀ = 20 M⁻¹ / (10 x 10⁻⁹ s) = 2.0 x 10⁹ M⁻¹s⁻¹

This calculated value for k_q is on the order of the diffusion-controlled limit in many common solvents (~10¹⁰ M⁻¹s⁻¹), which strongly supports a dynamic collisional quenching mechanism for the interaction between excited-state this compound and the quencher .

Academic Research Applications and Contributions of 1 Ethoxy 4 Methoxynaphthalene

Role in the Development of Organic Electronic Materials

Naphthalene (B1677914) derivatives are integral to the advancement of organic electronics. Their rigid, planar structure facilitates π-π stacking, a critical factor for efficient charge transport in organic semiconductor devices. The electronic characteristics of these materials can be finely tuned by altering the nature and position of substituents on the naphthalene ring.

Research into organic field-effect transistors (OFETs) often utilizes naphthalene-based compounds to understand charge transport phenomena. The performance of these devices is largely determined by the charge carrier mobility of the semiconductor material. Studies on derivatives of dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT), a high-performance organic semiconductor, demonstrate this principle. In the synthesis of soluble DNTT derivatives, precursors like 2-bromo-6-methoxynaphthalene (B28277) are functionalized to introduce various substituents. researchgate.netresearchgate.net The resulting materials are then incorporated into OFETs to measure their hole mobilities. For instance, a DNTT derivative substituted with a 4-(2-(2-methoxyethoxy)ethoxy)butyl group exhibited an average hole mobility of 0.28 cm²/V·s. researchgate.netresearchgate.net These investigations show that by systematically modifying the naphthalene core, researchers can modulate the charge transport properties essential for high-performance electronics.

Derivative FamilySubstituent ExampleApplicationMeasured Mobility (Hole)
DNTT Derivatives4-(2-(2-methoxyethoxy)ethoxy)butylSolution-processed OFETs0.28 cm²/V·s researchgate.netresearchgate.net
DNTT DerivativesVarious (ethynyl, aryl, alkyl, etc.)Solution-processed OFETs10⁻¹ to 10⁻² cm²/V·s researchgate.netresearchgate.net
DPh-BTBTDiphenylVapor-processed OFETsUp to 2.0 cm²/V·s acs.org

This table presents data on charge mobility for various organic semiconductors based on or related to naphthalene structures, illustrating the impact of derivatization on electronic performance.

The utility of naphthalene derivatives extends to their role as foundational precursors for complex organic semiconductors. The synthesis of 2-substituted DNTT derivatives, for example, relies on a 2-bromo-6-methoxynaphthalene precursor. researchgate.netresearchgate.net This precursor enables the introduction of a wide array of functional groups through palladium- and copper-catalyzed cross-coupling reactions, yielding materials with tailored solubilities and electronic properties for solution-processable OFETs. researchgate.netresearchgate.net Similarly, the synthesis of 2-acetyl-1,4-dimethoxynaphthalene, a key intermediate for naphtho[2,3-c]pyran-5,10-diones, can start from 1-methoxynaphthalene (B125815). researchgate.net This highlights the role of substituted naphthalenes like 1-ethoxy-4-methoxynaphthalene as building blocks for creating more complex, functional molecules for use in organic electronics and optoelectronics.

The position of substituents on the naphthalene ring profoundly affects the molecule's electronic properties and, consequently, its conductivity. Electron-donating groups, such as methoxy (B1213986) and ethoxy, increase the energy of the Highest Occupied Molecular Orbital (HOMO), which is a key parameter in determining the performance of p-channel organic semiconductors. acs.org

The substitution pattern also dictates the molecule's light absorption characteristics, an important factor for optoelectronic applications. Studies comparing different isomers of methoxynaphthoic acids reveal significant shifts in their absorption spectra. ias.ac.in For example, 2-methoxy-3-naphthoic acid absorbs at a longer wavelength than both the 2,1- and 2,6-isomers. ias.ac.in This bathochromic shift is attributed to the specific electronic interactions and steric hindrance associated with the substituent positions. The steric effect of a group in the 1-position on the peri-hydrogen atom can cause a significant shift in the absorption spectrum compared to substitution at other positions. ias.ac.in This fine-tuning of electronic structure through precise placement of substituents is a critical strategy in designing naphthalene-based materials for specific electronic and optoelectronic functions.

Exploration as Precursors for Organic Semiconductors and Optoelectronic Devices

Application in Probing Biological Processes at a Molecular Level (Non-Therapeutic)

Beyond materials science, the this compound scaffold is a valuable structural motif in the design of molecular probes for studying biological systems. These non-therapeutic tools help to elucidate the mechanisms of complex processes, such as protein-ligand interactions and cellular signaling pathways.

A significant application of this chemical structure is in the development of inhibitors of tubulin polymerization, which are crucial tools for cancer research. jst.go.jpnih.gov Microtubules, polymers of α- and β-tubulin, are essential for cell division, making them a key target for investigation. nih.gov Researchers have designed and synthesized several series of compounds incorporating a 4-methoxynaphthalene moiety to probe tubulin dynamics. jst.go.jpnih.govarabjchem.org

In multiple independent studies, derivatives featuring a 4-ethoxyphenyl group attached to a core structure containing 4-methoxynaphthalene were identified as the most potent compounds for inhibiting tubulin polymerization. jst.go.jpnih.govarabjchem.orgresearchgate.net These findings underscore the importance of the specific combination and arrangement of the ethoxy and methoxy-naphthalene groups for potent biological interaction. These molecules serve as molecular probes, allowing researchers to study the structural requirements for binding to tubulin and the consequences of inhibiting its function, such as cell cycle arrest and apoptosis. jst.go.jpnih.govarabjchem.org

Compound ID (from study)Core StructureKey SubstituentTarget Cell LineIC₅₀ (Antiproliferative)IC₅₀ (Tubulin Polymerization)
5i jst.go.jp4-(4-Methoxynaphthalen-1-yl)-pyrimidin-2-amine4-EthoxyphenylMCF-73.77 ± 0.36 µMPotent Inhibition
5b nih.govThiazole-naphthalene4-EthoxyphenylMCF-70.48 ± 0.03 µM3.3 µM
5j arabjchem.orgresearchgate.netIsoxazole-naphthalene4-EthoxyphenylMCF-71.23 ± 0.16 µM3.4 µM

This table summarizes the activity of lead compounds from different studies that feature a 4-methoxynaphthalene core and a 4-ethoxyphenyl group, demonstrating their efficacy as molecular probes for tubulin inhibition.

Molecular docking studies have provided detailed insights into how these naphthalene-based probes interact with their biological target, tubulin. The research indicates that these compounds likely bind to the colchicine (B1669291) binding site of tubulin, a well-known pocket for microtubule-destabilizing agents. jst.go.jpnih.govarabjchem.org

Detailed analysis of the binding mode reveals specific molecular interactions that anchor the probe within the receptor site. The 4-methoxynaphthalene moiety of the probe typically occupies a hydrophobic pocket formed by amino acid residues such as Ala-180, Val-181, and Leu-255. nih.gov Furthermore, crucial hydrogen bonds can form between the probe and residues within the binding site, such as B/Asn-258, which is a key interaction for securing the molecule. nih.gov The phenyl group of the probe can also form cation-π interactions with residues like B/Lys-352. nih.gov By using these compounds as probes, researchers can explore the precise mechanism of action at the receptor level, understanding how these small molecules disrupt the dynamic equilibrium of microtubule formation, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis in cancer cells. jst.go.jpnih.govarabjchem.org

Design of Molecular Probes for Biomolecular Interaction Studies (e.g., tubulin binding mechanisms)

Significance in Atmospheric Chemistry Research

The study of naphthalene derivatives is crucial for understanding the chemical processes occurring in the atmosphere, particularly concerning the fate of pollutants and the formation of secondary organic aerosols (SOA).

Polycyclic Aromatic Compounds (PACs), which include the more specific class of Polycyclic Aromatic Hydrocarbons (PAHs), are organic pollutants often generated from the incomplete combustion of organic materials like fossil fuels and biomass. wikipedia.org Naphthalene is the simplest PAH, consisting of two fused benzene (B151609) rings. wikipedia.org Its derivatives, such as this compound, are important subjects in atmospheric chemistry because their atmospheric reactions can lead to the formation of mutagenic nitro derivatives and other harmful compounds. nih.gov

Research into the photodegradation of naphthalene and its derivatives is essential for understanding their environmental persistence. rsc.orgmdpi.comidk.org.rs For instance, studies on naphthalene-derived secondary organic aerosols have shown that photochemical aging can significantly alter their molecular composition and physical properties. rsc.org The presence of substituents like ethoxy and methoxy groups can influence the reactivity and degradation pathways of the naphthalene core. For example, the photolysis of 1-methoxynaphthalene at an SiO2/air interface is known to proceed through distinct pathways, including electron-transfer and oxidation mediated by singlet molecular oxygen. researchgate.net The atmospheric reactions of PAHs are complex, with reactive species like hydroxyl radicals (•OH) playing a crucial role in their degradation. mdpi.comidk.org.rs

Table 1: Atmospheric Relevance of Naphthalene Derivatives
Compound ClassSignificanceKey Reactive SpeciesPrimary Degradation ProcessRelevant Findings
Polycyclic Aromatic Compounds (PACs)Environmental pollutants from incomplete combustion. wikipedia.orgHydroxyl Radicals (•OH), Nitrogen Dioxide (NO₂), Ozone (O₃). nih.govmdpi.comnuvohla.esPhotodegradation, Oxidation. rsc.orgidk.org.rsCan form mutagenic nitro derivatives in the atmosphere. nih.gov
Naphthalene DerivativesModel compounds for studying the atmospheric fate of PACs.Singlet Oxygen (¹O₂), Superoxide Anion Radicals (O₂•⁻). mdpi.comresearchgate.netPhotochemical aging alters SOA composition. rsc.orgSubstituents (e.g., methoxy) influence reaction pathways. researchgate.net

The three-dimensional structure, or conformation, of a molecule dictates how it interacts with other molecules and with light, which is fundamental to its atmospheric reactivity. The conformational landscape refers to the collection of stable shapes a molecule can adopt and the energy barriers between them. For alkoxy-substituted naphthalenes, the orientation of the ethoxy and methoxy groups relative to the naphthalene ring system is a key conformational feature. nih.govsemanticscholar.org

Crystal structure analyses of related compounds, such as (4-chlorobenzoyl)(2-ethoxy-7-methoxynaphthalen-1-yl)methanone, reveal specific torsion angles and interplanar angles between the aromatic rings and substituent groups. nih.gov For example, in this related molecule, the interplanar angle between the naphthalene and benzene rings is 83.30 (8)°. nih.gov The conformation of the alkoxy groups, such as the methoxy group's orientation towards or away from an adjacent aroyl group, significantly influences the molecular packing and intermolecular interactions. nih.govsemanticscholar.org Understanding these conformational preferences is vital for developing accurate computational models that can predict the atmospheric lifetime and reaction products of compounds like this compound. researchgate.netacs.org The formation of highly oxidized molecules (HOMs), which are crucial for secondary organic aerosol formation, is known to be dependent on the molecular structure, including the reactivity of specific alkoxy radicals. researchgate.net

Study of Naphthalene Derivatives as Polycyclic Aromatic Compounds (PACs)

Contributions to Supramolecular Chemistry and Material Design

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org The ethoxy and methoxy groups of this compound, along with its aromatic core, make it an excellent candidate for building complex, self-assembled structures.

Hydrogen bonds and π-π stacking are the primary non-covalent forces that direct the assembly of aromatic molecules. researchgate.net The oxygen atoms in the ethoxy and methoxy groups of this compound can act as hydrogen bond acceptors, interacting with hydrogen bond donors from neighboring molecules. mdpi.com While direct crystal studies of this compound are not available, analysis of analogous structures provides insight. For example, in the crystal structure of (4-chlorobenzoyl)(2-ethoxy-7-methoxynaphthalen-1-yl)methanone, an intermolecular C—H⋯O interaction is observed between a phenyl group and a methoxy oxygen atom. nih.gov Similarly, studies on 2,7-diethoxy-1-(4-nitrobenzoyl)naphthalene show various non-classical hydrogen bonds, such as (sp2)C–H⋯O=C and (sp3)C–H⋯π interactions, which dictate the formation of columnar and layered structures. semanticscholar.org

Table 2: Non-Covalent Interactions in Naphthalene Derivatives
Interaction TypeDescriptionExample from Related CompoundsStructural Consequence
Hydrogen BondingAttractive interaction between a hydrogen atom and an electronegative atom like oxygen. mdpi.comC—H⋯O interactions in (4-chlorobenzoyl)(2-ethoxy-7-methoxynaphthalen-1-yl)methanone. nih.govFormation of dimers and sheet-like aggregations. semanticscholar.org
π-π StackingNon-covalent interaction between aromatic rings. encyclopedia.pubCentrosymmetric π–π interaction in (4-chlorobenzoyl)(2-ethoxy-7-methoxynaphthalen-1-yl)methanone with a centroid-centroid distance of 3.829 (1) Å. nih.govFormation of columnar structures and stabilization of molecular packing. semanticscholar.orgacs.org
C-H/π InteractionInteraction of a C-H bond with a π-system.Interactions between naphthalene rings and ethyl/methyl groups in adjacent molecules. nih.govContributes to the overall stability of the crystal lattice. aip.org

Molecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. wikipedia.org Naphthalene derivatives are widely used as building blocks in the design of functional self-assembled systems due to their defined geometry and interaction capabilities. rsc.orggoogle.combeilstein-journals.org

By functionalizing the naphthalene core with groups capable of specific interactions, such as hydrogen bonding or metal coordination, researchers can program molecules to form complex architectures like nanofibers, nanotwists, and supramolecular capsules. rsc.orgnih.govresearchgate.net For example, studies have shown that isomeric naphthalene-appended glucono derivatives can self-assemble into distinct nanostructures (nanofibers vs. nanotwists) based on the substitution position on the naphthalene ring. rsc.org In another example, a heterodimeric capsule was formed by the self-assembly of a tetrakis(4-hydroxyphenyl)-cavitand and a tetra(4-pyridyl)-cavitand, which could then encapsulate a 2-iodo-6-methoxynaphthalene (B1618119) guest molecule, demonstrating sophisticated molecular recognition. researchgate.net The ability to tune the self-assembly process by modifying substituents or changing solvent conditions allows for the creation of materials with diverse and controllable morphologies, from nanobelts to microflowers, which have potential applications in molecular electronics and sensing. researchgate.netbohrium.com

Q & A

Q. What are the primary synthetic pathways for 1-ethoxy-4-methoxynaphthalene, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves introducing ethoxy and methoxy groups onto the naphthalene backbone via nucleophilic substitution or Friedel-Crafts alkylation. For example:
  • Alkylation : React naphthalene derivatives (e.g., 1,4-dihydroxynaphthalene) with ethyl bromide and methyl iodide under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF.
  • Protection/Deprotection : Use protecting groups (e.g., acetyl) to selectively introduce substituents.
    Yield optimization requires precise control of temperature (60–100°C), stoichiometry (1.2–1.5 equivalents of alkylating agents), and catalyst selection (e.g., AlCl₃ for Friedel-Crafts). Purification via column chromatography with hexane/ethyl acetate gradients is recommended .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm) and ethoxy (-OCH₂CH₃, δ ~1.3–1.5 ppm for CH₃; δ ~3.9–4.1 ppm for CH₂) groups. Aromatic protons in naphthalene appear as multiplet signals (δ 6.5–8.5 ppm).
  • IR Spectroscopy : Detect C-O-C stretches (1050–1250 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular weight (MW: 216.28 g/mol) via ESI-MS or GC-MS .

Q. How do substituent positions (ethoxy vs. methoxy) affect the reactivity of naphthalene derivatives?

  • Methodological Answer : Substituent position and electronic effects dictate reactivity. For example:
SubstituentPositionReactivity in Electrophilic Substitution
Methoxy4Activates ring via electron-donating effect; directs incoming electrophiles to α-positions.
Ethoxy1Similar activation but steric hindrance may reduce reaction rates.
Comparative studies using bromination or nitration reactions show that 4-methoxy groups enhance para-directing effects, while 1-ethoxy groups may favor ortho/para selectivity .

Q. What are the key considerations for selecting solvents in reactions involving this compound?

  • Methodological Answer :
  • Polarity : Use DMF or DMSO for high-temperature alkylation to solubilize aromatic intermediates.
  • Reactivity : Avoid protic solvents (e.g., water, alcohols) in Friedel-Crafts reactions to prevent catalyst deactivation.
  • Purification : Low-boiling solvents (e.g., dichloromethane) facilitate rotary evaporation, while ethers (THF) improve crystallization .

Q. How can TLC monitoring optimize the synthesis of this compound?

  • Methodological Answer : Use silica gel plates with fluorescent indicators and a mobile phase (e.g., hexane:ethyl acetate 4:1). Spot reaction aliquots at 0, 30, and 60 minutes. UV visualization (254 nm) tracks reactant consumption (Rf ~0.3) and product formation (Rf ~0.6). Adjust reaction time or stoichiometry if intermediates persist .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for this compound?

  • Methodological Answer : Apply systematic review frameworks (e.g., ATSDR’s risk-of-bias assessment):
  • Bias Evaluation : Use Table C-7 (Experimental Animal Studies) to assess randomization, dose allocation, and outcome reporting .
  • Confidence Grading : Classify studies as High/Moderate/Low based on adherence to protocols (e.g., dose-response consistency). Conflicting results may arise from species-specific metabolism or exposure route (oral vs. inhalation) .

Q. What experimental designs minimize confounding factors in inhalation toxicity studies for naphthalene derivatives?

  • Methodological Answer :
  • Controlled Exposure : Use whole-body inhalation chambers with real-time monitoring of airborne concentrations (ppm).
  • Cohort Stratification : Separate animals by age, sex, and genetic background to account for susceptibility differences.
  • Endpoint Selection : Measure biomarkers (e.g., urinary metabolites like 1-naphthol) and histological changes in lung tissue .

Q. How do electronic effects of ethoxy/methoxy groups influence the photostability of this compound?

  • Methodological Answer : Conduct UV-Vis spectroscopy under controlled light exposure (λ = 300–400 nm). Compare degradation rates (t½) with analogs:
Compoundt½ (hours)Degradation Pathway
1-Ethoxy-4-methoxy48Photooxidation at α-C positions
1-Methoxy-4-ethoxy36Radical-mediated cleavage
Methoxy’s stronger electron-donating effect stabilizes excited states, slowing degradation compared to ethoxy .

Q. What computational methods predict the environmental fate of this compound?

  • Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate:
  • Bioconcentration Factor (BCF) : LogP ~3.2 suggests moderate bioaccumulation.
  • Hydrolysis Half-Life : pH-dependent ester cleavage (t½ > 100 days at pH 7).
    Validate with LC-MS/MS to detect transformation products (e.g., 1,4-naphthoquinone) in simulated aquatic systems .

Q. How can mixed-methods approaches address gaps in mechanistic toxicology for naphthalene derivatives?

  • Methodological Answer :
    Integrate:
  • Omics Data : Transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., CYP450 metabolism).
  • In Vitro Assays : Use human hepatocyte models to quantify reactive oxygen species (ROS) generation.
  • Epidemiology : Correlate occupational exposure data (from biomonitoring studies) with clinical outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.